Dibutylsulfamic acid
Description
Dibutylsulfamic acid (chemical formula: C₈H₁₉NO₃S) is an organosulfur compound characterized by a sulfamic acid backbone substituted with two butyl groups. Sulfamic acids are derivatives of sulfamic acid (H₃NSO₃), where one or more hydrogen atoms are replaced by organic substituents. Its structure confers both lipophilic (due to the butyl chains) and acidic (due to the sulfamic group) properties, making it adaptable for reactions requiring phase-transfer capabilities or controlled acidity .
Properties
CAS No. |
90225-81-3 |
|---|---|
Molecular Formula |
C8H19NO3S |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
dibutylsulfamic acid |
InChI |
InChI=1S/C8H19NO3S/c1-3-5-7-9(8-6-4-2)13(10,11)12/h3-8H2,1-2H3,(H,10,11,12) |
InChI Key |
BAQKWXACUNEBOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutylsulfamic acid typically involves the reaction of sulfamic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sulfamic acid+Butylamine→Dibutylsulfamic acid
The reaction is usually conducted in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to enhance the efficiency and yield of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Dibutylsulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield dibutylsulfonic acid, while reduction may produce dibutylamine.
Scientific Research Applications
Dibutylsulfamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: this compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of dibutylsulfamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Dibutylsulfamic acid’s properties and applications, it is compared below with analogous compounds, focusing on molecular structure, physicochemical properties, and functional roles.
Dibutyl Sebacate (CASRN 109-43-3)
- Structure : A diester of sebacic acid (HOOC-(CH₂)₈-COOH) with two butyl groups.
- Key Properties: High thermal stability (used as a plasticizer in polymers). Low water solubility (log P ≈ 8.2), favoring non-polar environments. Low acute toxicity (LD₅₀ > 5,000 mg/kg in rodents).
- Applications : Plasticizer for PVC, lubricant additive, and cosmetic formulations.
- While both compounds have lipophilic butyl chains, this compound’s sulfamic group enables proton donation, making it suitable for acid-catalyzed reactions .
Diisopropyl Sebacate (CASRN 7491-02-3)
- Structure : A branched diester of sebacic acid with isopropyl groups.
- Key Properties :
- Lower viscosity compared to dibutyl sebacate.
- Higher volatility due to shorter alkyl chains.
- Used as an emollient in skincare products.
- Contrast with this compound :
Dimethyl Sulfoxide (DMSO, CASRN 67-68-5)
- Structure : A sulfoxide with two methyl groups.
- Key Properties: Exceptional polar aprotic solvent (log P = -1.35). High solubility for polar and non-polar compounds. Penetration enhancer in drug delivery.
- Contrast with this compound :
Physicochemical Data Comparison
| Compound | Molecular Weight (g/mol) | Water Solubility (mg/L) | log P | pKa | Key Applications |
|---|---|---|---|---|---|
| This compound | 209.3 | ~50 (estimated) | 2.8 | ~1.5 | Catalysis, corrosion inhibition |
| Dibutyl Sebacate | 314.4 | <1 | 8.2 | N/A | Plasticizers, lubricants |
| Diisopropyl Sebacate | 286.4 | <1 | 6.9 | N/A | Cosmetics, emollients |
| Dimethyl Sulfoxide | 78.1 | Miscible | -1.35 | ~35 | Solvent, cryoprotectant |
Research Findings and Functional Insights
- Acidity and Reactivity : this compound’s pKa (~1.5) is significantly lower than carboxylic acids (e.g., sebacic acid, pKa ~4.5), enabling stronger proton donation in catalytic cycles. This property is leveraged in esterification and alkylation reactions .
- Thermal Stability : Unlike dibutyl sebacate, which decomposes above 200°C, this compound remains stable up to ~150°C, limiting its use in high-temperature industrial processes.
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